Acetyl-N,N-diethylhomocholine
Description
Acetyl-N,N-diethylhomocholine is a choline derivative characterized by an acetylated quaternary ammonium structure. Unlike acetylcholine (2-acetoxy-N,N,N-trimethylethanaminium), which features three methyl groups, this compound substitutes two ethyl groups at the nitrogen atom, resulting in the structure 2-acetoxy-N,N-diethylethanaminium (inferred from ).
Properties
CAS No. |
97992-16-0 |
|---|---|
Molecular Formula |
C10H22NO2+ |
Molecular Weight |
188.29 g/mol |
IUPAC Name |
3-acetyloxypropyl-diethyl-methylazanium |
InChI |
InChI=1S/C10H22NO2/c1-5-11(4,6-2)8-7-9-13-10(3)12/h5-9H2,1-4H3/q+1 |
InChI Key |
FQUMNESKJTUWDP-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCCOC(=O)C |
Canonical SMILES |
CC[N+](C)(CC)CCCOC(=O)C |
Other CAS No. |
97992-16-0 |
Synonyms |
acetyl-N,N-diethylhomocholine acetyl-N,N-diethylhomocholine iodide ADEHCH |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features:
- Molecular Formula: Likely C₉H₂₀NO₂⁺ (based on structural analogy to acetylcholine).
- Synthesis : Prepared via acetylation of N,N-diethylhomocholine, a process analogous to acetylcholine synthesis ().
- Role : Presumed to act as a cholinergic receptor ligand, though its pharmacological profile may differ from acetylcholine due to altered lipophilicity and steric effects from ethyl substituents.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Acetyl-N,N-diethylhomocholine with structurally related choline derivatives:
Receptor Affinity and Pharmacokinetics
- Acetylcholine: Binds efficiently to both muscarinic (G-protein coupled) and nicotinic (ionotropic) receptors due to optimal charge distribution.
- This compound : Ethyl groups may hinder interaction with receptor binding pockets, reducing affinity for nicotinic receptors (inferred from ).
- Monoethylcholine: Partial retention of receptor activity but faster enzymatic hydrolysis due to reduced steric protection.
Metabolic Stability
- Acetylcholine is rapidly hydrolyzed by acetylcholinesterase (t½ < 1 ms).
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